N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
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Description
N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H37N5O2 and its molecular weight is 427.593. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Reaction Mechanisms
Reactions of N-Aminoquinolones with Ketones : A study by Chupakhin et al. (1992) explores the reactions of 7-(X)-substituted ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with mono- and di-ketones, leading to the synthesis of tricyclic and other complex compounds. This research is foundational in understanding the synthesis of quinoline derivatives, potentially relevant to the compound of interest due to the structural similarities in the reaction mechanisms and intermediates involved (Chupakhin, Azev, Alexeev, Shorshnev, Tsoi, & Charushin, 1992).
Cyclization Reactions : Sakurai and Midorikawa (1967) found that ethyl cyanoacetate reacts with various ketones in the presence of ammonium acetate to yield cyclized products. This process is pertinent for synthesizing pyridone, pyridine, quinoline derivatives, and related heterocyclic compounds, highlighting a method that could be applied to the synthesis of complex molecules like "N1-cyclopentyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" (Sakurai & Midorikawa, 1967).
Pharmacological Applications
ABCB1 Inhibitors : The study by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors demonstrates the effect of different basic side-chains on biological properties. This research is relevant for understanding how modifications to the molecular structure can impact the inhibitory activity of compounds on biological targets such as ABCB1, a protein that could be involved in drug resistance mechanisms (Colabufo, Berardi, Perrone, Rapposelli, Digiacomo, Vanni, & Balsamo, 2008).
Sigma-1 Receptor Antagonists for Pain Treatment : Lan et al. (2016) report on the synthesis and biological evaluation of novel sigma-1 receptor antagonists, indicating potential applications in pain treatment. Such research underscores the importance of chemical synthesis in developing new therapeutic agents targeting specific receptors, which could be applicable to "N1-cyclo...oxalamide" if targeting similar pathways (Lan, Songyang, Zhang, Peng, & Song, 2016).
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O2/c1-27-12-14-29(15-13-27)22(17-25-23(30)24(31)26-20-7-3-4-8-20)19-9-10-21-18(16-19)6-5-11-28(21)2/h9-10,16,20,22H,3-8,11-15,17H2,1-2H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSNSXLOEDUPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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